Aminooxy-PEG2-azide

Descripción general

Descripción

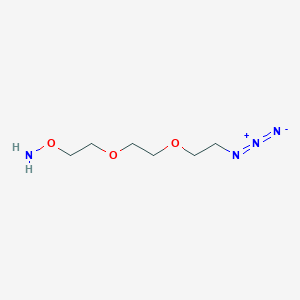

Aminooxy-PEG2-azide is a PEG derivative containing an azide and an aminooxy group . The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Aminooxy-PEG2-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

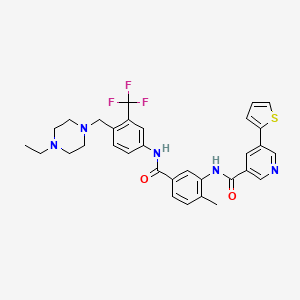

The molecular structure of Aminooxy-PEG2-azide is represented by the chemical formula C6H14N4O3 .Chemical Reactions Analysis

Aminooxy-PEG2-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of Aminooxy-PEG2-azide is 190.2 g/mol . It is a liquid that is colorless to light yellow .Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Aminooxy-PEG2-azide is used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . Aminooxy-PEG2-azide forms an oxime bond with aldehyde or ketone functional groups . This bond is relatively stable when formed with ketones but less stable with aldehydes .

Genetic Encoding of Non-Natural Amino Acids (NNAA)

Aminooxy-PEG2-azide is used in the genetic encoding of NNAA featuring ketone groups . This method has been applied by Ambrx . The ketone groups can be engineered at any given position in monoclonal antibodies, with subsequent oxime linkage producing ADCs .

Bioconjugation Reactions

Aminooxy-PEG2-azide is involved in bioconjugation reactions . These reactions involve the introduction of carbonyl groups into monoclonal antibodies via genetic encoding of non-natural amino acids (NNAA) or enzymatic steps .

Click Chemistry

Aminooxy-PEG2-azide is a click chemistry reagent . The azide group in Aminooxy-PEG2-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

PROTAC Molecule Synthesis

Aminooxy-PEG2-azide is used in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Bioorthogonal Conjugation

Aminooxy-PEG2-azide is used in bioorthogonal conjugation . This involves the use of chemical reactions to modify biomolecules in living organisms without interfering with native biochemical processes .

Hydrazino-Pictet–Spengler Connection

Aminooxy-PEG2-azide is used in the Hydrazino-Pictet–Spengler connection . This is a variant of the Pictet-Spengler reaction, which reacts with aldehydes under neutral pH conditions to generate iminium intermediates .

Bifunctional Crosslinker

Aminooxy-PEG2-azide is a bifunctional crosslinker . It contains an amino and an azide group. The amino group is reactive with carboxylic acids, activated NHS esters .

Mecanismo De Acción

Target of Action

Aminooxy-PEG2-azide is a PROTAC linker and a non-cleavable 2 unit PEG ADC linker . It is used in the synthesis of PROTAC molecules and antibody-drug conjugates (ADCs) . The primary targets of Aminooxy-PEG2-azide are therefore the proteins that are targeted by the PROTAC molecules and ADCs it helps to form.

Mode of Action

Aminooxy-PEG2-azide contains an Azide group and an Aminooxy group . The Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . The Aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Pharmacokinetics

As a peg-based linker, it is expected to improve the solubility, stability, and bioavailability of the protac molecules and adcs it helps to form .

Action Environment

The action, efficacy, and stability of Aminooxy-PEG2-azide are influenced by various environmental factors. For example, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it can undergo requires the presence of copper . Additionally, the hydrophilic PEG spacer in Aminooxy-PEG2-azide increases its solubility in aqueous media , which can influence its action and stability in different environments.

Safety and Hazards

The safety data sheet for Aminooxy-PEG3-azide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

O-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCURLNTZWQFVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminooxy-PEG2-azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

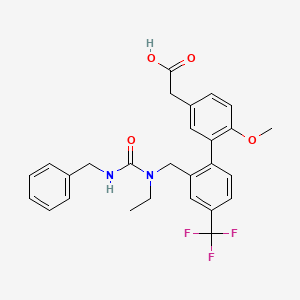

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)